N-Boc-4-oxo-L-proline
Overview
Description
N-Boc-4-oxo-L-proline is a derivative of the amino acid proline, which is unique among the twenty standard amino acids due to its cyclized structure, where the amino group forms a secondary amine. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality .
Synthesis Analysis
The synthesis of N-Boc-4-oxo-L-proline derivatives has been explored in various studies. A practical synthesis approach for N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described, where the key steps involve the reaction with Me3SiCF3 and the conversion of the carbonyl group into a difluoromethylene group . Additionally, the synthesis of α-substituted N-Boc-protected prolines through cross-metathesis of N-Boc-allylproline with various terminal alkenes has been achieved, demonstrating the versatility of N-Boc-4-oxo-L-proline as a starting material for further chemical modifications .
Molecular Structure Analysis
The molecular structure of N-Boc-4-oxo-L-proline is characterized by the presence of a five-membered pyrrolidine ring, which is a distinctive feature of proline and its derivatives. This ring structure imposes conformational constraints that influence the overall shape and reactivity of the molecule . The Boc group adds steric bulk and protects the amine functionality during synthetic procedures.
Chemical Reactions Analysis
N-Boc-4-oxo-L-proline serves as a precursor in various chemical reactions. For instance, it has been used in the synthesis of diastereomerically pure oxazaborolo-benzoxazaborininone derivatives of resorcinarene, which are synthesized from L-proline with high diastereomeric excess . It also plays a role in the synthesis of enantiomerically pure compounds, such as in the enantioselective addition of phenylacetylene to aromatic aldehydes using Boc-L-proline as a chiral ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-4-oxo-L-proline are influenced by its protective Boc group and the oxo substitution at the 4-position. The Boc group increases the molecule's resistance to acidic conditions, allowing for selective deprotection strategies in peptide synthesis . The oxo group, being a carbonyl functionality, can participate in various chemical reactions, such as reductions and cycloadditions, which are essential in the synthesis of complex organic molecules .
Scientific Research Applications
Organic Synthesis and Catalysis
N-Boc-4-oxo-L-proline is a chemical compound utilized in various organic syntheses and catalytic processes. For instance, the compound has been used in the regioselective synthesis of 1,2,3-triazoles through a 1,3-dipolar cycloaddition of organic azides to terminal alkynes. This method is known for its high efficiency and involves a copper-based metal-organic framework (Cu-MOF) as the catalyst. The process is advantageous due to its excellent product yields, low catalyst loading, and the ability of the catalyst to be recovered and reused, making it a sustainable choice for chemical synthesis.
Enantioselective Reactions
N-Boc-4-oxo-L-proline has also been featured in the context of enantioselective reactions. A notable application is its involvement in the highly enantioselective Michael addition of malonates to beta,gamma-unsaturated alpha-ketoesters. This reaction utilizes cinchona alkaloid-derived thioureas as bifunctional catalysts. The products of this reaction are obtained with high yields (90-99%) and excellent enantiomeric excess values (ee > 99%), showcasing the compound's role in facilitating high-precision synthetic chemistry.
Diastereodivergent Synthesis
Furthermore, N-Boc-4-oxo-L-proline plays a role in the diastereodivergent synthesis of tetrasubstituted cyclohexanes. This synthesis is achieved through modularly designed organocatalysts (MDOs) that self-assemble in situ from amino acids and cinchona alkaloid derivatives. The process exhibits diastereodivergence by controlling the stereoselectivity of individual steps in a tandem Michael/Michael reaction sequence, highlighting the compound's versatility in complex organic synthesis.
Base-Catalyzed Reactions
Additionally, N-Boc-4-oxo-L-proline is involved in base-catalyzed reactions, such as the reaction between isatins and N-Boc-3-pyrrolin-2-one. This reaction produces Morita–Baylis–Hillman (MBH) adducts with good to high yields (up to 97%). The process utilizes various organic and inorganic bases as efficient catalysts, and it has led to a reevaluation of the expected reaction mechanism for the formation of the MBH adducts.
Asymmetric Catalysis
The compound has also been used in asymmetric catalysis, specifically in the asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones and isatins. This reaction is catalyzed by a bifunctional quinidine-derived urea, producing 3-hydroxyoxindole derivatives with good yields and high enantioselectivities. This application underscores the compound's role in facilitating highly selective and asymmetric synthetic transformations.
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469135 | |
Record name | N-Boc-4-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-oxo-L-proline | |
CAS RN |
84348-37-8 | |
Record name | 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84348-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Boc-4-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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